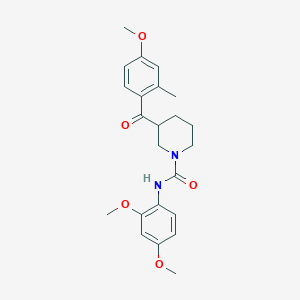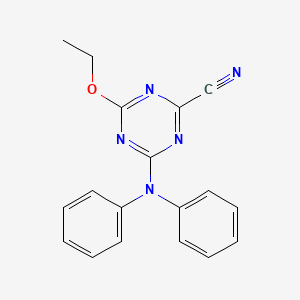![molecular formula C10H8Cl3NO2 B6078843 methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate](/img/structure/B6078843.png)
methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate, also known as methomyl, is a carbamate insecticide widely used in agriculture to control a variety of pests. It was first introduced in the 1960s and quickly gained popularity due to its effectiveness and low toxicity to mammals. Methomyl is a broad-spectrum insecticide that acts on the nervous system of insects, causing paralysis and death.
Wirkmechanismus
Methomyl acts on the nervous system of insects by inhibiting the activity of the enzyme acetylcholinesterase (AChE). AChE is responsible for breaking down the neurotransmitter acetylcholine, which is essential for the proper functioning of the nervous system. Inhibition of AChE leads to the accumulation of acetylcholine, causing overstimulation of the nervous system and ultimately leading to paralysis and death of the insect.
Biochemical and Physiological Effects
Methomyl has been shown to have a range of biochemical and physiological effects on organisms. In insects, it causes inhibition of AChE activity, leading to overstimulation of the nervous system and ultimately death. In mammals, methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate has low toxicity due to the rapid metabolism of the compound to non-toxic metabolites. However, exposure to high doses can cause symptoms such as nausea, vomiting, and diarrhea.
Vorteile Und Einschränkungen Für Laborexperimente
Methomyl is a widely used insecticide in laboratory experiments due to its effectiveness and low toxicity to mammals. It is relatively cheap and easy to obtain, making it a popular choice for researchers. However, methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate has limitations in terms of its specificity and selectivity. It is a broad-spectrum insecticide, meaning it can affect a wide range of organisms, including non-target species. This can make it difficult to study the effects of insecticides on specific organisms or ecosystems.
Zukünftige Richtungen
There are several future directions for the research and development of methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate. One area of interest is the development of more selective and specific insecticides that target only the pests of interest, without affecting non-target organisms. Another area of research is the investigation of the environmental impact of methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate and other insecticides, with a focus on developing more sustainable and environmentally friendly pest control methods. Additionally, further studies are needed to understand the long-term effects of exposure to methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate and other insecticides on human health and the environment.
Synthesemethoden
Methomyl is synthesized by reacting 2,2-dichlorovinyl dimethyl phosphate with 4-chloroaniline in the presence of a catalyst. The resulting product is then treated with methyl isocyanate to yield methyl [2,2-dichloro-1-(4-chlorophenyl)vinyl]carbamate. The synthesis process is relatively simple and can be carried out on a large scale, making it cost-effective.
Wissenschaftliche Forschungsanwendungen
Methomyl has been extensively studied for its insecticidal properties and its effects on non-target organisms. It has been used in various scientific research studies to investigate its mode of action, toxicity, and environmental impact. Methomyl is commonly used in laboratory experiments to study the effects of insecticides on insects and other organisms.
Eigenschaften
IUPAC Name |
methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Cl3NO2/c1-16-10(15)14-8(9(12)13)6-2-4-7(11)5-3-6/h2-5H,1H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJGUJJXXAYKHBJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC(=C(Cl)Cl)C1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Cl3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl N-[2,2-dichloro-1-(4-chlorophenyl)ethenyl]carbamate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(4-{[4-(3-chlorophenyl)-1-piperazinyl]methyl}phenoxy)-3-(dimethylamino)-2-propanol](/img/structure/B6078768.png)
![4-{[2-[(3-chloro-2-methylphenyl)amino]-4-oxo-1,3-thiazol-5(4H)-ylidene]methyl}benzoic acid](/img/structure/B6078773.png)

![ethyl 2-({4-[(4-chlorobenzyl)(methylsulfonyl)amino]benzoyl}amino)benzoate](/img/structure/B6078780.png)
![8-bromo-N,N-diethyl-6-oxo-1,2-dihydro-6H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B6078788.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-2-(4-iodo-1H-pyrazol-1-yl)acetamide](/img/structure/B6078805.png)


![N-(4-fluorophenyl)-4-[6-(1-piperidinyl)-4-pyrimidinyl]-1-piperazinecarboxamide](/img/structure/B6078821.png)
![N-(4-chlorophenyl)-4-{[(methylsulfonyl)(phenyl)amino]methyl}benzamide](/img/structure/B6078835.png)
![3-[(cyclobutylamino)methyl]-3-hydroxy-1-(2-phenylethyl)-2-piperidinone](/img/structure/B6078848.png)
![3-[1-(2,3-dihydro-1H-inden-2-yl)-3-piperidinyl]-N-(2-fluorophenyl)propanamide](/img/structure/B6078861.png)
![2-(1-isopropyl-3-oxo-2-piperazinyl)-N-[2-(2-methyl-1-phenyl-1H-indol-3-yl)ethyl]acetamide](/img/structure/B6078869.png)